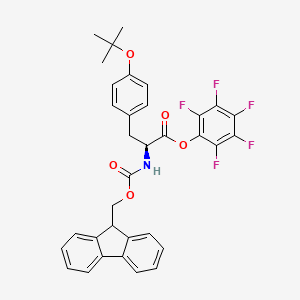

Fmoc-Tyr(tBu)-OPfp

描述

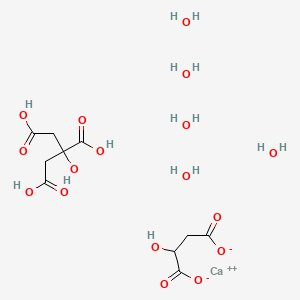

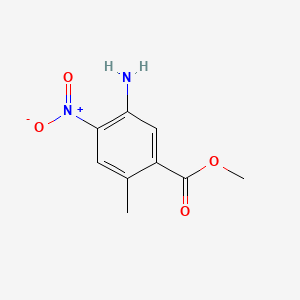

Fmoc-Tyr(tBu)-OH, also known as Fmoc-O-tert-butyl-L-tyrosine, is a derivative of tyrosine . It is extensively used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) protocols . This compound is incorporated into growing peptide chains while protecting the amino and side chain hydroxyl groups .

Synthesis Analysis

Fmoc-Tyr(tBu)-OH is the preferred tyrosine derivative for solid phase peptide synthesis by Fmoc protocols . The synthesis of this compound involves an acylation reaction with fluorenyl methaneoxycarbonyl azide . After the reaction, the crude product is extracted with ethyl acetate under pH 9-10 conditions . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .Molecular Structure Analysis

The empirical formula of Fmoc-Tyr(tBu)-OH is C28H29NO5 . Its molecular weight is 459.53 . The structure contains a chiral center, so it can exist in two enantiomers and has optical activity .Chemical Reactions Analysis

Fmoc-Tyr(tBu)-OH is involved in a deprotection reaction of the Fmoc group when a solution of it dissolved in DMF is mixed together with a solution of piperidine and DMF mixed at a 1:4 ratio . This reaction occurs at room temperature .Physical And Chemical Properties Analysis

Fmoc-Tyr(tBu)-OH is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . Its melting point is 150-151°C . It has specific optical rotation [α]20D + 5.2° (0.5-2.0mg/ml, ethyl acetate), [α]20D-27.6° (0.5-2.0 mg/ml, DMF), [α]20D-6° (0.5-2.0 mg/ml, methanol) .科学研究应用

磷酸肽的合成:它已被用于制备磷酸酪氨酸结构模块,用于合成磷酸肽,这些磷酸肽是小鼠脂肪细胞脂结合蛋白的片段。在这种情况下,使用 Fmoc-Tyr(tBu)-OPfp 消除了焦磷酸盐等副产物 (Krog-Jensen, Christensen, & Meldal, 1999)。

高产率糖肽合成:Fmoc-Tyr(tBu)-OPfp 已有效用于 O-糖肽的合成,显示出高产率和立体选择性。这使其成为糖基化肽常规合成中的宝贵工具,糖基化肽在各种生物过程中很重要 (Gangadhar, Jois, & Balasubramaniam, 2004)。

固相糖肽合成:它已被用于酪氨酸糖基化糖原蛋白片段的固相合成。这些片段被测试为糖原蛋白糖基化的底物,这对于理解糖原代谢很重要 (Jansson 等,1996)。

糖基化酪氨酸衍生物的合成:研究还集中在使用 Fmoc-Tyr(tBu)-OPfp 合成 1,2-顺式和 1,2-反式糖基化酪氨酸衍生物,这对于新型糖肽的开发很重要 (Jensen, Meldal, & Bock, 1993)。

天冬氨酸保护基应用:尽管不直接涉及 Fmoc-Tyr(tBu)-OPfp,但对用于肽合成中天冬氨酸保护的新衍生物的研究(这是 Fmoc/tBu 化学中的一个常见问题)突出了肽合成领域正在进行的开发 (Behrendt 等,2015)。

未来方向

Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which uses Fmoc-Tyr(tBu)-OH, is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy could have a smaller impact on the environment and on human health if greener solvents are adopted .

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOSTZDWXCEVJP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447069 | |

| Record name | Fmoc-Tyr(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr(tBu)-OPfp | |

CAS RN |

86060-93-7 | |

| Record name | Fmoc-Tyr(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-O-t.-butyl-L-tyrosin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)

![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)

![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)